(5E)-5-{[(2-sulfanylphenyl)amino]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-{[(2-sulfanylphenyl)amino]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a trifluoromethyl group and a sulfanylphenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[(2-sulfanylphenyl)amino]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 2-sulfanylphenylamine with a suitable aldehyde to form the Schiff base, followed by cyclization with a trifluoromethyl-substituted pyrimidine derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[(2-sulfanylphenyl)amino]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the imine group results in the formation of amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-{[(2-sulfanylphenyl)amino]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its trifluoromethyl group, in particular, imparts unique characteristics that can be exploited in various applications.
Mechanism of Action
The mechanism of action of (5E)-5-{[(2-sulfanylphenyl)amino]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, the trifluoromethyl group can enhance binding affinity to certain proteins, while the sulfanyl group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Efavirenz: A non-nucleoside HIV-1 reverse transcriptase inhibitor with a trifluoromethyl group.
Ethyl acetoacetate: An organic compound used as a chemical intermediate with keto-enol tautomerism.
Uniqueness
What sets (5E)-5-{[(2-sulfanylphenyl)amino]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione apart is its combination of a pyrimidine core with both a trifluoromethyl group and a sulfanylphenyl group
Properties
Molecular Formula |
C18H12F3N3O3S |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
6-hydroxy-5-[(2-sulfanylphenyl)iminomethyl]-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H12F3N3O3S/c19-18(20,21)10-4-3-5-11(8-10)24-16(26)12(15(25)23-17(24)27)9-22-13-6-1-2-7-14(13)28/h1-9,26,28H,(H,23,25,27) |
InChI Key |
HJDUADUGCKKAKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC(=C3)C(F)(F)F)O)S |
Origin of Product |
United States |
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